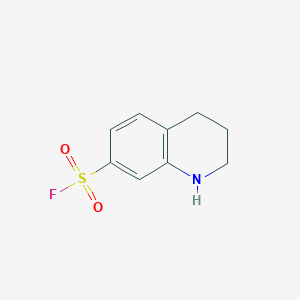
1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride: is a chemical compound with the molecular formula C9H10FNO2S and a molecular weight of 215.25 g/mol It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions:
1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride can be synthesized through a multi-step process involving the sulfonylation of tetrahydroquinoline. The general synthetic route includes:
Sulfonylation Reaction:
Fluorination Reaction: The conversion of the sulfonyl chloride intermediate to the sulfonyl fluoride using a fluorinating agent like potassium fluoride or cesium fluoride under anhydrous conditions.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale sulfonylation and fluorination reactions, optimized for high yield and purity. The process may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification Steps: Such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions:
1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution Products: Sulfonamide or sulfonate esters.
Oxidation Products: Quinoline derivatives.
Reduction Products: Various tetrahydroquinoline derivatives.
科学的研究の応用
1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride has several scientific research applications, including:
Chemistry:
Catalysis: Used as a catalyst or catalyst precursor in organic synthesis.
Ligand Design: Employed in the design of ligands for metal complexes.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 1,2,3,4-tetrahydroquinoline-7-sulfonyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
類似化合物との比較
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the sulfonyl fluoride group.
Quinoline: An oxidized form of tetrahydroquinoline with different chemical properties.
Sulfonyl Fluorides: A class of compounds with similar functional groups but different core structures.
Uniqueness: 1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride is unique due to its combination of the tetrahydroquinoline core and the sulfonyl fluoride functional group.
特性
IUPAC Name |
1,2,3,4-tetrahydroquinoline-7-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHOCGKKTPPPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)S(=O)(=O)F)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














